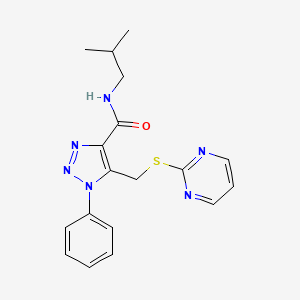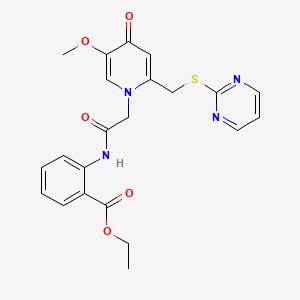![molecular formula C15H20N4O6S B2485420 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine CAS No. 694467-66-8](/img/structure/B2485420.png)
4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is a complex organic compound that features a piperazine ring, a morpholine ring, and a nitrobenzenesulfonyl group
Applications De Recherche Scientifique
4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Safety and hazards associated with a compound can be determined by its hazard statements and precautionary statements. For example, “3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid” has hazard statements H315, H319, H335 indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine rings. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfonyl position.
Mécanisme D'action
The mechanism of action for 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperazine and morpholine rings provide structural stability and influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(2-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
- 4-[4-(4-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
- 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]piperidine
Uniqueness
4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is unique due to the specific positioning of the nitrobenzenesulfonyl group and the combination of piperazine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6S/c20-15(17-8-10-25-11-9-17)16-4-6-18(7-5-16)26(23,24)14-3-1-2-13(12-14)19(21)22/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWNZDAUBPKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2485343.png)

![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2485349.png)
![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485350.png)



![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
